1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Mass Spectrometry Fragment Stability Structural Analog Differentiation

Researchers seeking to expand tetrahydroquinoline SAR often lack access to conformationally restricted analogs. This compound addresses that gap with a unique quaternary C-2 center (Thorpe-Ingold effect) and N-methyl group, enabling systematic steric and lipophilicity (cLogP ≈ 3.11) exploration. • Reduced H-bond donor count (1 vs 2) vs. des-methyl analog, altering pharmacokinetic profile. • C-8 carboxylic acid enables direct amide coupling or esterification for focused library synthesis. • Available in ≥98% purity for rapid procurement and SAR expansion.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
CAS No. 2173116-82-8
Cat. No. B1532971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
CAS2173116-82-8
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCC1CC(N(C2=C1C=CC=C2C(=O)O)C)(C)C
InChIInChI=1S/C14H19NO2/c1-9-8-14(2,3)15(4)12-10(9)6-5-7-11(12)13(16)17/h5-7,9H,8H2,1-4H3,(H,16,17)
InChIKeyLIZAWPUSJWLOBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS 2173116-82-8): Sourcing a Structurally Differentiated Tetrahydroquinoline Building Block


1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS 2173116-82-8) is a fully substituted tetrahydroquinoline-8-carboxylic acid derivative bearing a distinctive 1,2,2,4-tetramethyl substitution pattern that creates a quaternary carbon at the 2-position [1]. This compound belongs to a class of heterocyclic scaffolds structurally related to the natural antibiotic helquinoline, and its saturated heterocyclic core with a C-8 carboxyl group distinguishes it from the more common quinoline-4-carboxylic acid or dihydroquinoline analogs [2]. The molecular formula is C₁₄H₁₉NO₂ with a molecular weight of 233.31 g/mol, and the compound is commercially available from multiple vendors at purities of 95-98% . As of the available evidence, no peer-reviewed biological activity data or patent-protected use has been published specifically for this compound.

Scaffold Fully substituted tetrahydroquinoline-8-carboxylic acid with quaternary C-2
Differentiation 1,2,2,4-Tetramethyl pattern distinct from common quinoline-4-carboxylic acids
Procurement context Structurally novel building block for SAR expansion and helquinoline-inspired libraries

Why Generic Tetrahydroquinoline-8-carboxylic Acids Cannot Substitute for 1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid in SAR-Critical Applications


Generic substitution is precluded by the compound's unique quaternary center at C-2, which is absent in the unsubstituted parent 1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS 34849-19-9) and in the 2,2,4-trimethyl analog (CAS 1256628-15-5) that lacks the N-methyl group [1]. The 1,2,2,4-tetramethyl arrangement introduces three additional methyl groups relative to the parent scaffold, directly altering conformational flexibility, lipophilicity (cLogP), hydrogen-bonding capacity, and metabolic vulnerability [2]. Mass spectrometric studies on closely related 2,2,4-trimethyl-tetrahydroquinoline-8-carboxylic acid analogs have demonstrated that the tetrahydroquinoline heterocyclic fragment exhibits distinct fragmentation stability compared to the corresponding dihydroquinoline congeners, confirming that even subtle changes in ring saturation state produce measurable differences in molecular behavior [2]. Interchanging this compound with a des-methyl or ring-unsaturated analog without experimental validation would introduce uncontrolled variables in any structure-activity relationship (SAR) study.

Quaternary C-2 absent Unsubstituted parent (CAS 34849-19-9) lacks the gem-dimethyl conformational restriction; SAR may shift.
N-Methyl deletion 2,2,4-Trimethyl analog (CAS 1256628-15-5) adds an H-bond donor and lowers lipophilicity; may alter permeability and binding.
Ring unsaturation mismatch Dihydroquinoline analogs show different fragment stability in MS; tetrahydroquinoline may behave distinctly in stability-sensitive workflows.

Quantitative Differentiation Evidence for 1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid vs. Its Closest Structural Analogs


Core Scaffold Stability: Tetrahydroquinoline vs. Dihydroquinoline Fragment Resilience in Mass Spectrometry

In the 2015 Medvedeva et al. study of helquinoline structural analogs, mass spectrometric analysis established that the heterocyclic fragment of 6-R-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acids is more stable compared to the fragment of the corresponding 6-R-4-R'-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids [1]. Although the specific 1,2,2,4-tetramethyl derivative was not included in that study, this finding constitutes class-level evidence that tetrahydroquinoline-8-carboxylic acid scaffolds exhibit measurably distinct fragmentation behavior relative to their dihydroquinoline counterparts. The target compound, bearing the tetrahydroquinoline core, would be expected to display the less stable fragment profile characteristic of this subclass.

Fragment Stability
Class-level inference
Tetrahydroquinoline fragment less stable vs. dihydroquinoline in MS
Supports scaffold-specific stability screening
No direct data for target; class-level observation only
Mass Spectrometry Fragment Stability Structural Analog Differentiation Helquinoline Analog

N-Methylation Structural Differentiation: Absence of N-Me in the Closest Commercial Analog 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

The closest commercially cataloged structural analog is 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS 1256628-15-5), which differs from the target compound by the absence of the N-methyl group at position 1 [1]. This single structural modification eliminates a tertiary amine in favor of a secondary amine, changing the hydrogen-bond donor count from 1 (in the target compound, carboxylic acid OH only) to 2 (carboxylic acid OH plus NH) . The N-methyl group in the target compound increases lipophilicity and steric bulk around the nitrogen, which can alter membrane permeability, CYP450 metabolic susceptibility, and receptor-binding poses. The LogP of the target compound is estimated at 3.11 , while the des-methyl analog has a lower predicted LogP.

N-Methylation
Supporting evidence
Target: N-Me, HBD=1, LogP≈3.11; Analog: NH, HBD=2, lower LogP
H-bond donor count and lipophilicity differ; may impact permeability
In silico LogP; experimental data to verify
N-Methylation Lipophilicity Hydrogen Bond Donor Metabolic Stability Structural Comparator

Quaternary Carbon at C-2: Conformational Restriction Relative to Parent 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid

The target compound possesses a quaternary carbon at the 2-position (gem-dimethyl substitution), which is absent in the parent scaffold 1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS 34849-19-9) . The gem-dimethyl group introduces the Thorpe-Ingold effect, conformationally restricting the saturated ring and reducing the number of accessible low-energy conformers. Medvedeva et al. (2015) noted that the presence of bulky gem-dimethyl groups in the 2-position of the hydroquinoline cycle 'has no steric effect on the oxidation process' of the pyrrole-dione precursor [1], indicating that while the quaternary center modulates ground-state conformation, it does not impede certain synthetic transformations. No quantitative conformational analysis comparing the target compound directly to the unsubstituted parent has been published.

C-2 Conformation
Supporting evidence
Target: gem-dimethyl quaternary center restricts ring conformation; parent: unsubstituted, flexible
Conformational pre-organization may alter binding entropy
No quantitative entropy data; Thorpe-Ingold effect inferred
Quaternary Center Conformational Restriction Gem-Dimethyl Effect Scaffold Rigidity

Evidence Gap: No Published Quantitative Bioactivity Data vs. Class-Level DMARD Activity of Related Tetrahydroquinoline-8-carboxylic Acids

A 1997 study by Kohno et al. demonstrated that 1,2,3,4-tetrahydroquinoline-8-carboxylic acid derivatives exhibit a therapeutic effect on adjuvant arthritis and a suppressive effect on bone destruction in a rat model, positioning this scaffold class as potential disease-modifying antirheumatic drugs (DMARDs) [1]. However, the specific 1,2,2,4-tetramethyl derivative (CAS 2173116-82-8) was not among the compounds tested, and no quantitative IC₅₀, ED₅₀, or bone erosion score data are available for this exact structure. The unsubstituted tetrahydroquinoline-8-carboxylic acid scaffold has also shown serotonin 5-HT₁A receptor binding (IC₅₀ = 1.90 nM) and dopamine D₂ receptor binding (IC₅₀ = 28 nM) in BindingDB [2], but again without data for the 1,2,2,4-tetramethyl-substituted variant.

Bioactivity Gap
Class-level inference
No published IC₅₀, ED₅₀, or receptor binding data for the target compound
Class-level DMARD activity and GPCR binding reported for related scaffolds
Data to verify; compound represents unexplored chemical space
DMARD Antirheumatic Adjuvant Arthritis Bone Destruction Tetrahydroquinoline-8-carboxylic Acid Class

Structural Confirmation in Analog Series: NMR and Elemental Analysis Validation for 2,2,4-Trimethyl-tetrahydroquinoline-8-carboxylic Acid Scaffolds

Medvedeva et al. (2015) confirmed the structures of 6-R-4-R'-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids by ¹H NMR, ¹³C NMR spectroscopy, mass spectrometry, and elemental analysis [1]. While the target 1,2,2,4-tetramethyl compound was not explicitly characterized in that publication, the synthetic methodology and analytical framework established for the 2,2,4-trimethyl series provides a validated characterization pathway applicable to the tetramethyl analog. The target compound's methyl ester prodrug (CAS 2173090-87-2, methyl 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate) is commercially available , confirming synthetic tractability of the fully methylated scaffold.

Char. Method
Supporting evidence
¹H/¹³C NMR, MS, elemental analysis validated for 2,2,4-trimethyl analogs
Supports structural confirmation workflow
Target compound expected to fit same analytical framework
NMR Characterization Structural Confirmation Quality Control Helquinoline Analog

Evidence-Based Research Application Scenarios for 1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS 2173116-82-8)


Novel Scaffold for Tetrahydroquinoline-Based DMARD Lead Optimization Programs

The 1,2,2,4-tetramethyl substitution pattern represents an unexplored region of chemical space within the tetrahydroquinoline-8-carboxylic acid class, which has validated antirheumatic activity in adjuvant arthritis models [1]. Procuring this compound for structure-activity relationship (SAR) expansion studies is scientifically justified because its quaternary C-2 center and N-methyl group introduce conformational restriction and altered lipophilicity (predicted LogP ≈ 3.11) relative to previously tested analogs. This compound can serve as a tool to probe whether increased steric bulk and reduced hydrogen-bond donor capacity (1 vs. 2 donors in the des-methyl analog) improve or diminish DMARD efficacy and bone destruction suppression in the rat adjuvant arthritis model.

Conformationally Restricted Probe for 5-HT₁A and D₂ Receptor SAR Studies

The unsubstituted tetrahydroquinoline-8-carboxylic acid scaffold has demonstrated potent binding to serotonin 5-HT₁A receptor (IC₅₀ = 1.90 nM) and dopamine D₂ receptor (IC₅₀ = 28 nM) [1]. The 1,2,2,4-tetramethyl derivative introduces the Thorpe-Ingold effect via the gem-dimethyl group at C-2, which conformationally restricts the saturated ring and may alter receptor subtype selectivity . Procurement of this compound for radioligand displacement assays against a panel of aminergic GPCRs (5-HT₁A, 5-HT₂A, D₂, D₃) would provide the first quantitative structure-selectivity data for the fully methylated scaffold, enabling an assessment of whether conformational restriction enhances or diminishes target engagement relative to the flexible parent scaffold.

Synthetic Intermediate for Helquinoline-Inspired Analog Libraries

The target compound is structurally positioned within the helquinoline analog space defined by Medvedeva et al. (2015) [1]. Its carboxylic acid functionality at C-8 enables direct amide coupling, esterification, or reduction to the corresponding alcohol for further derivatization. The commercial availability of the methyl ester prodrug (CAS 2173090-87-2) confirms that both the free acid and ester forms are synthetically accessible. Researchers building focused libraries of helquinoline analogs for antibiotic screening (the natural product helquinoline exhibits antibacterial and antifungal activity) [2] can procure this compound as a late-stage diversification intermediate, leveraging the C-8 carboxyl group as a synthetic handle.

Negative Control or Comparator in Tetrahydroquinoline vs. Dihydroquinoline Stability Studies

Mass spectrometric evidence from the Medvedeva study demonstrates that tetrahydroquinoline-8-carboxylic acid fragments are measurably less stable than their dihydroquinoline counterparts [1]. The 1,2,2,4-tetramethyl-tetrahydroquinoline-8-carboxylic acid can be procured as a representative tetrahydroquinoline subclass member for comparative forced-degradation studies (thermal, photolytic, oxidative) alongside the corresponding dihydroquinoline analog, generating quantitative stability data that would guide formulation and storage decisions for compounds within this chemical series.

Application
Selection Property
Validation Focus
Arthritis model SAR probe
Quaternary C-2 & N-Me substitution
Adjuvant arthritis model endpoints
GPCR selectivity study
Conformational restriction & HBD count
5-HT₁A, D₂ receptor binding context
Helquinoline analog library
C-8 carboxyl synthetic handle
Amide/ester diversification chemistry
Stability comparator study
Tetrahydroquinoline core
Forced-degradation profiling
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